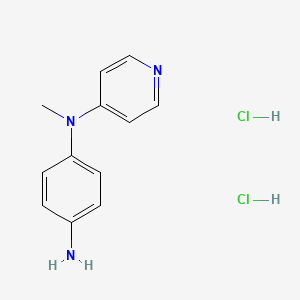

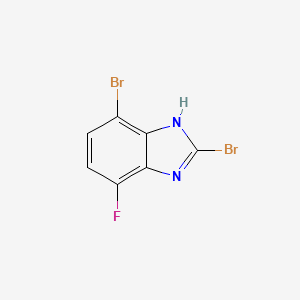

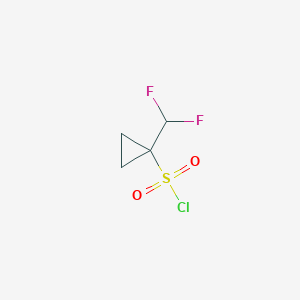

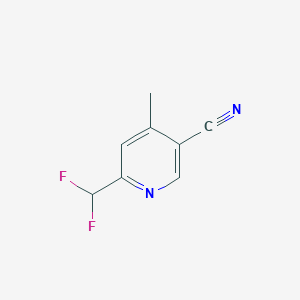

![molecular formula C7H5Br2N3O B1436135 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 2169997-51-5](/img/structure/B1436135.png)

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Vue d'ensemble

Description

Synthesis Analysis

A solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Molecular Structure Analysis

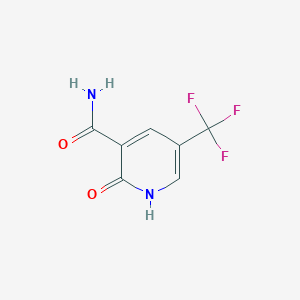

The molecular formula of 5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is C7H5Br2N3O. Its molecular weight is 306.94 g/mol.Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This reaction can be carried out in neutral, weak basic organic solvents at elevated temperature .Applications De Recherche Scientifique

Medicine: Antiproliferative Agent

This compound has been studied for its potential as an antiproliferative agent against various human cancer cell lines . Its structure is conducive to interacting with cellular components that can inhibit the growth of cancer cells, making it a candidate for further research in cancer therapy.

Biotechnology: Antimicrobial Applications

In biotechnology, derivatives of imidazo[4,5-b]pyridine, like our compound, have shown promising antimicrobial properties . This makes them valuable for developing new antibiotics or disinfectants, especially in a time when antibiotic resistance is a growing concern.

Agriculture: Pesticide Development

The antimicrobial features of this compound also extend to agricultural applications, where it could be used in the development of pesticides . Its efficacy against a range of microorganisms can help protect crops from various diseases.

Material Science: Synthesis of Heterocycles

In material science, the compound serves as a building block for synthesizing heterocyclic compounds . These heterocycles are crucial in developing new materials with specific electrical, optical, or mechanical properties.

Environmental Science: Environmental Remediation

Research suggests that imidazo[4,5-b]pyridine derivatives could play a role in environmental remediation . Their ability to interact with pollutants and possibly neutralize them could be harnessed to clean up contaminated sites.

Analytical Chemistry: Reference Standards

The compound is used as a reference standard in pharmaceutical testing . Its well-defined structure and properties make it ideal for calibrating instruments and ensuring the accuracy of analytical methods in pharmaceutical chemistry.

Organic Synthesis: Catalyst and Reagent

In organic synthesis, the compound can act as a catalyst or reagent for constructing complex molecular architectures . Its bromine groups, in particular, make it a versatile player in various chemical reactions.

Drug Discovery: Kinase Inhibition

Lastly, in drug discovery, the compound’s framework is structurally similar to molecules that have been identified as kinase inhibitors . Kinases are enzymes that play a pivotal role in cell signaling, and their inhibition can lead to therapeutic effects in diseases like cancer.

Mécanisme D'action

Target of Action

Imidazole derivatives, a broader class of compounds to which this molecule belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives, in general, are known to influence a wide range of biochemical pathways, depending on their specific targets .

Propriétés

IUPAC Name |

5,6-dibromo-7-methyl-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2N3O/c1-2-3(8)5(9)11-6-4(2)10-7(13)12-6/h1H3,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDKEVPNUQRIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=C1Br)Br)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

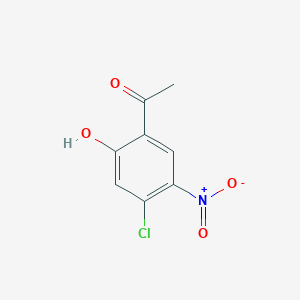

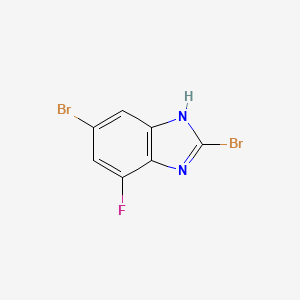

![3,9-dibromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine](/img/structure/B1436073.png)